Benzenebutanoic acid, 4-cyclohexyl-
Overview
Description
. It is characterized by the presence of a benzenebutanoic acid backbone with a cyclohexyl group attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, 4-cyclohexyl- can be achieved through various methods. One common approach involves the esterification of cyclohexene with acetic acid, catalyzed by Brønsted–Lewis acids bifunctionalized heteropolyacid based ionic liquids . The reaction conditions typically include a temperature range of 333.15–363.15 K and the use of a catalyst dosage optimized for high selectivity and yield.
Industrial Production Methods
Industrial production methods for benzenebutanoic acid, 4-cyclohexyl- often involve large-scale esterification processes. These methods utilize advanced catalysts and optimized reaction conditions to ensure high efficiency and yield. The use of solid acid catalysts, such as Brønsted–Lewis acids bifunctionalized heteropolyacid based ionic liquids, is common in industrial settings due to their reusability and excellent catalytic performance .
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, 4-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl esters of mono- and dicarboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Cyclohexyl esters of mono- and dicarboxylic acids.
Reduction: Corresponding alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenebutanoic acid, 4-cyclohexyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenebutanoic acid, 4-cyclohexyl- involves its interaction with specific molecular targets and pathways. For example, in esterification reactions, the compound acts as a substrate that undergoes acylation with mixed anhydrides, leading to the formation of ester compounds . The molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Benzenebutanoic acid, 4-cyclohexyl- can be compared with other similar compounds, such as:
Benzenebutanoic acid, 4-phenyl-: Similar structure but with a phenyl group instead of a cyclohexyl group.
Benzenebutanoic acid, 4-methyl-: Contains a methyl group at the fourth carbon instead of a cyclohexyl group.
Benzenebutanoic acid, 4-ethyl-: Features an ethyl group at the fourth carbon position.
The uniqueness of benzenebutanoic acid, 4-cyclohexyl- lies in its cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
4-(4-cyclohexylphenyl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h9-12,14H,1-8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAFGAFKVCMCIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202709 | |
Record name | Benzenebutanoic acid, 4-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54338-32-8 | |
Record name | Benzenebutanoic acid, 4-cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054338328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenebutanoic acid, 4-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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